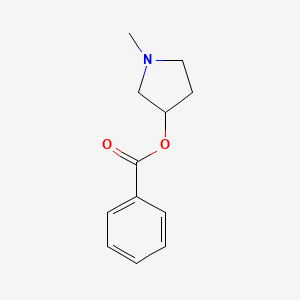![molecular formula C18H12FN3O2S2 B2474602 N-(3-Fluorphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]chinazolin-3-carboxamid CAS No. 1111043-50-5](/img/structure/B2474602.png)
N-(3-Fluorphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]chinazolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C18H12FN3O2S2 and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Gefitinib wird als Behandlung der dritten Linie für Patienten mit Chemotherapie-resistentem nicht-kleinzelligem Lungenkarzinom (NSCLC) eingesetzt. Es hemmt speziell EGFR-Signalwege und ist daher eine zielgerichtete Therapie mit begrenzten unspezifischen Toxizitäten .
- Beschreibung der Verbindung: Die synthetisierte Verbindung 4-(4-Brom-2-fluorphenylamino)-6-methoxychinazolin-7-ol hat eine potente Hemmung der Tyrosinkinasen (RTKs) des vaskulären endothelialen Wachstumsfaktors (VEGF) gezeigt .
- Beschreibung der Verbindung: Die Verbindungen 3-(5-Chlor-2-hydroxybenzylidenamino)-2-(5-Chlor-2-hydroxyphenyl)-2,3-dihydrochinazolin-4(1H)-on und 3-(5-Nitro-2-hydroxybenzylidenamino)-2-(5-Nitro-2-hydroxyphenyl)-2,3-dihydrochinazolin-4(1H)-on wurden auf ihre zytotoxischen Wirkungen auf Brustkrebszellen (MCF-7 und MDA-MB-231) und normale Leberzellen (WRL-68) untersucht .
- Weitere Beispiele: Erlotinib (N-(3-Ethinylphenyl)-6,7-bis(2-methoxyethoxy)chinazolin-4-amin) und Afatinib ((E)-N-[4-(3-Chlor-4-fluoranilino)-7-[(3S)-oxolan-3-yl]oxychinazolin-6-yl]-4) sind ebenfalls klinisch zugelassene Tyrosinkinasehemmer .
- Protokoll: Ein verbessertes dreistufiges Verfahren zur Synthese von Gefitinib beinhaltet neuartige Zwischenprodukte. Diese Zwischenprodukte ermöglichen eine effektive Eliminierung von Verunreinigungen und eine kostengünstige Produktion .
Krebstherapie und Tyrosinkinasehemmung
Hemmung des Wachstums von vaskulären Endothelzellen
Zytotoxische Wirkungen auf Krebszellen
Antitumor-klinische Anwendung
Arzneimittelsynthese und neuartige Zwischenprodukte
Charakterisierungstechniken
Wirkmechanismus
Target of Action
The primary targets of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide It is known that substituted quinazoline, a structural component of this compound, has been widely used as an anti-tumor agent .
Mode of Action
The exact mode of action of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Compounds with a similar structure have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Biochemical Pathways
The biochemical pathways affected by N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide The chemical properties of quinazolinones, a structural component of this compound, have been highlighted in several studies .
Result of Action
The molecular and cellular effects of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound might have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Quinazolinones, the class of compounds it belongs to, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The exact enzymes, proteins, and other biomolecules that N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with are yet to be identified.
Cellular Effects
Quinazolinones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c1-9-5-6-13-12(7-9)16(23)21-15-14(26-18(25)22(13)15)17(24)20-11-4-2-3-10(19)8-11/h2-8H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVKQQVWIVWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=CC=C4)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
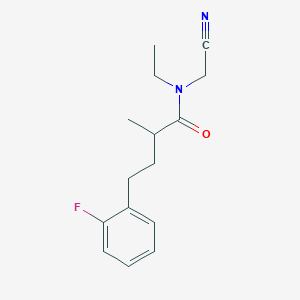
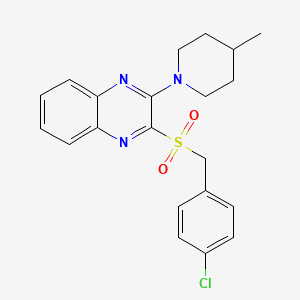
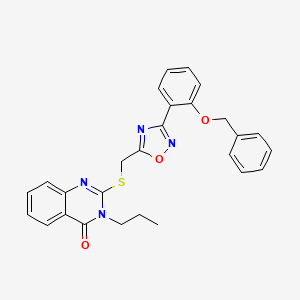
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
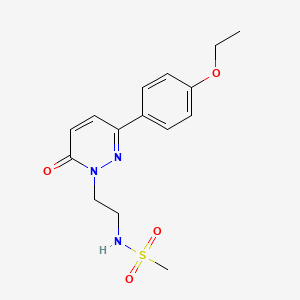
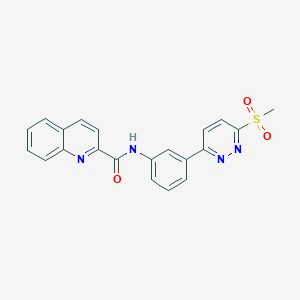
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2474527.png)
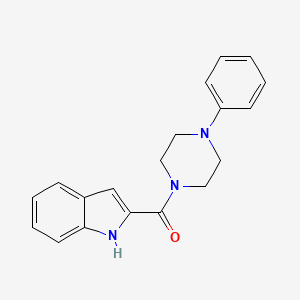

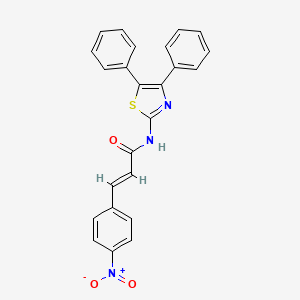
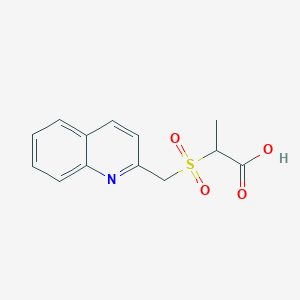
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2474538.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B2474541.png)
